molecular formula C11H16O2 B566651 Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2'-yl acetate CAS No. 110030-33-6

Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2'-yl acetate

Cat. No.: B566651
CAS No.: 110030-33-6
M. Wt: 180.247
InChI Key: YLMCJUHCJQHJKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2’-yl acetate is a unique organic compound characterized by its spirocyclic structure. This compound features a bicyclo[2.2.1]heptane ring system fused with a cyclopropane ring, and an acetate functional group attached to the spiro carbon. The spirocyclic structure imparts significant strain and unique reactivity to the molecule, making it an interesting subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2’-yl acetate typically involves the cycloaddition of suitable precursors. One common method is the [2+1] cycloaddition reaction between a bicyclo[2.2.1]heptane derivative and a cyclopropane derivative under the influence of a catalyst such as boron trifluoride etherate (BF3·Et2O) . The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2’-yl acetate may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of automated systems allows for the efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2’-yl acetate undergoes various types of chemical reactions, including:

    Oxidation: The acetate group can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The acetate group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or sodium iodide (NaI) in polar aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2’-yl acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and in the study of spirocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Spiro[bicyclo[2.2.1]heptane-7,1’-cyclopropan]-2’-yl acetate involves its interaction with molecular targets through its functional groups. The acetate group can participate in esterification and hydrolysis reactions, while the spirocyclic structure can influence the compound’s binding affinity and reactivity. The pathways involved may include nucleophilic attack on the acetate group and ring-opening reactions of the spirocyclic system.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[bicyclo[221]heptane-7,1’-cyclopropan]-2’-yl acetate is unique due to its specific spirocyclic structure and the presence of an acetate functional group

Properties

CAS No.

110030-33-6

Molecular Formula

C11H16O2

Molecular Weight

180.247

IUPAC Name

spiro[bicyclo[2.2.1]heptane-7,2/'-cyclopropane]-1/'-yl acetate

InChI

InChI=1S/C11H16O2/c1-7(12)13-10-6-11(10)8-2-3-9(11)5-4-8/h8-10H,2-6H2,1H3

InChI Key

YLMCJUHCJQHJKO-UHFFFAOYSA-N

SMILES

CC(=O)OC1CC12C3CCC2CC3

Synonyms

Spiro[cyclopropane-1,7-norbornan]-2-ol, acetate (6CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.